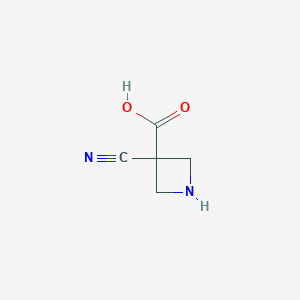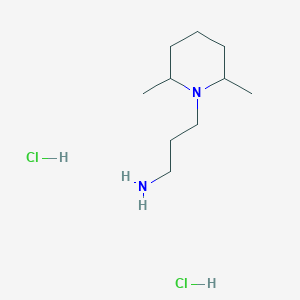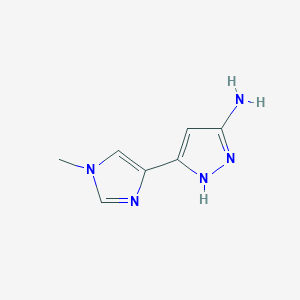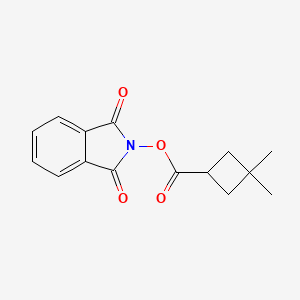![molecular formula C16H17N5O B13575196 N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide typically involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine with 4-aminomethylphenylacetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Aplicaciones Científicas De Investigación
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Another related compound with a methyl group at the 3-position.
4-aminomethylphenylacetamide: A precursor used in the synthesis of the target compound.
Uniqueness
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide stands out due to its unique combination of a pyrazolopyridine core with an acetamide group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H17N5O |
|---|---|
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
N-[4-[[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)amino]methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N5O/c1-10-15-7-14(9-18-16(15)21-20-10)17-8-12-3-5-13(6-4-12)19-11(2)22/h3-7,9,17H,8H2,1-2H3,(H,19,22)(H,18,20,21) |
Clave InChI |
UNMBIXCLSMEFLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=NC2=NN1)NCC3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)


![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)

![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)





